molecular formula C21H30N2O4S3 B11409458 2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine

2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine

Cat. No.: B11409458
M. Wt: 470.7 g/mol
InChI Key: FERYCPBDYXBOQS-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethylsulfonyl group, a tosyl group, and a thiazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tosyl group can be reduced under specific conditions to yield different products.

    Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while substitution reactions on the thiazole ring can lead to a wide range of functionalized thiazole compounds.

Scientific Research Applications

2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine
  • 4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine

Uniqueness

Compared to similar compounds, 2-(ethylsulfonyl)-4-tosyl-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H30N2O4S3

Molecular Weight

470.7 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C21H30N2O4S3/c1-6-29(24,25)20-23-19(30(26,27)17-9-7-14(2)8-10-17)18(28-20)22-16-11-15(3)12-21(4,5)13-16/h7-10,15-16,22H,6,11-13H2,1-5H3

InChI Key

FERYCPBDYXBOQS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC2CC(CC(C2)(C)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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